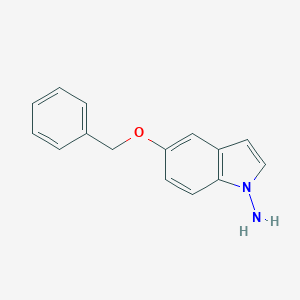

5-(Benzyloxy)-1H-indol-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

141287-47-0 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

5-phenylmethoxyindol-1-amine |

InChI |

InChI=1S/C15H14N2O/c16-17-9-8-13-10-14(6-7-15(13)17)18-11-12-4-2-1-3-5-12/h1-10H,11,16H2 |

InChI Key |

WADNCQCBJJWDLH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)N |

Synonyms |

5-(Benzyloxy)-1H-indol-1-amine |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of Indol 1 Amines

Intrinsic Reactivity of the Indole (B1671886) Nitrogen and Aromatic System

The indole scaffold is an electron-rich heterocyclic system, which dictates its characteristic reactivity. The fusion of a benzene (B151609) ring to a pyrrole (B145914) ring results in a system where electrophilic substitution is highly favored, while the nitrogen atom exhibits nuanced nucleophilic and acidic properties.

Unlike most amines, the indole nitrogen's lone pair of electrons is part of the 10-π aromatic system, making it a very weak base (pKa of the protonated form is approximately -3.6) and a poor nucleophile. wikipedia.orgmsu.edu However, the N-H proton is weakly acidic (pKa ≈ 17) and can be removed by strong bases. bhu.ac.in This deprotonation generates a highly nucleophilic indolide anion.

The formation of N-metallated indole derivatives using strong bases like sodium hydride, sodamide, butyl lithium, or Grignard reagents is a common strategy to enhance nucleophilicity. bhu.ac.in These N-metallated species are powerful nucleophiles that can react with various electrophiles. bhu.ac.in The regioselectivity of these reactions (N-1 vs. C-3 attack) is often dependent on the nature of the metal cation and the electrophile. bhu.ac.in More ionic salts, such as those with sodium or potassium, tend to favor reactions at the nitrogen atom, especially with hard electrophiles. bhu.ac.in In contrast, more covalent species like indolylmagnesium halides often lead to alkylation and acylation at the C-3 position. bhu.ac.in

| Base | Metal Cation | Typical Reactivity | Reference |

| Sodium Hydride (NaH) | Na⁺ | Favors N-alkylation/acylation | bhu.ac.in |

| Sodamide (NaNH₂) | Na⁺ | Favors N-alkylation/acylation | bhu.ac.in |

| Butyl Lithium (BuLi) | Li⁺ | Can lead to C-2 lithiation in N-protected indoles | wikipedia.org |

| Grignard Reagent (RMgX) | MgX⁺ | Favors C-3 alkylation/acylation | bhu.ac.in |

In the context of 5-(Benzyloxy)-1H-indol-1-amine, the presence of the N-amino group alters this typical reactivity profile. While the indole nitrogen itself is part of the aromatic system, the exocyclic primary amine at the N-1 position provides a more accessible site for many reactions typical of amines.

The indole ring is highly activated towards electrophilic aromatic substitution, with the C-3 position being the most reactive site by a significant margin (estimated to be 10¹³ times more reactive than a single position on benzene). wikipedia.orgrjptonline.org This pronounced reactivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed upon electrophilic attack at C-3, without disrupting the aromaticity of the fused benzene ring. bhu.ac.in If the C-3 position is occupied, electrophilic attack typically occurs at the C-2 position. bhu.ac.in

The 5-benzyloxy group on the indole core is an electron-donating group through resonance, further activating the benzene portion of the ring system. However, the inherent high reactivity of the pyrrole ring, particularly at C-3, generally dominates. rjptonline.org 5-(Benzyloxy)indole is a known reactant in various C-3 functionalization reactions. sigmaaldrich.comscientificlabs.co.uk

Common electrophilic substitution reactions at the C-3 position include:

Friedel-Crafts Reactions : Indoles undergo Friedel-Crafts alkylation and acylation. sigmaaldrich.comresearchgate.net Acylation often requires a catalyst like aluminum chloride and can lead to 3-acylindoles, which can be further reduced to introduce alkyl groups. researchgate.netmnstate.edu

Mannich Reaction : The reaction of indole with formaldehyde (B43269) and a secondary amine (like dimethylamine) yields a 3-(aminomethyl)indole, commonly known as a gramine (B1672134). wikipedia.org This product is a valuable synthetic intermediate. bhu.ac.in

Vilsmeier-Haack Reaction : This reaction with phosphorus oxychloride and dimethylformamide introduces a formyl group at the C-3 position, yielding indole-3-carboxaldehyde.

Michael Additions : Indoles can act as nucleophiles in Michael reactions, adding to α,β-unsaturated ketones, nitriles, and nitro compounds to give 3-substituted products. bhu.ac.in

| Reaction | Electrophile/Reagents | Product Type | Reference |

| Friedel-Crafts Alkylation | R-X / Lewis Acid | 3-Alkylindole | sigmaaldrich.comscientificlabs.co.uk |

| Friedel-Crafts Acylation | RCOCl / Lewis Acid | 3-Acylindole | researchgate.netmnstate.edu |

| Mannich Reaction | CH₂O, R₂NH | 3-(Aminomethyl)indole | wikipedia.org |

| Alkenylation | α,β-Unsaturated Aldehydes | 3-Alkenylindole | sigmaaldrich.comscientificlabs.co.uk |

| Michael Addition | α,β-Unsaturated Ketones/Nitriles | 3-(Substituted alkyl)indole | bhu.ac.in |

Nucleophilicity of the Indole Nitrogen and its N-Metallated Derivatives

Reactions Involving the N-1 Amine Functional Group

The N-1 amine is a primary amine and is expected to undergo reactions characteristic of this functional group. Its direct attachment to the indole nitrogen, however, can influence its reactivity compared to a simple alkylamine.

As a primary amine, the N-1 amino group of this compound is nucleophilic and can participate in a variety of common amine transformations.

Acylation : The N-1 amine can be readily acylated by reacting with acyl chlorides or acid anhydrides to form N-amidoindoles. This reaction is often performed in the presence of a base to neutralize the acid byproduct. The resulting amide bond can be seen in related structures where an acetyl group is linked to the N-1 position via a piperidine (B6355638) linker. smolecule.com

Alkylation : Direct alkylation with alkyl halides is possible but can be difficult to control, often leading to over-alkylation (formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts). msu.edu Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), provides a more controlled method for synthesizing N-alkylated derivatives.

Condensation Reactions : The primary amine can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and catalyzed by acid. Such imines are important intermediates for further synthetic transformations.

| Reaction Type | Reagent(s) | Functional Group Formed |

| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Condensation | Aldehyde/Ketone | Imine (Schiff Base) |

The N-N bond in N-amino compounds can be susceptible to cleavage or rearrangement under certain conditions. For N-substituted indoles, such as 1-hydroxyindoles, the substituent at the N-1 position can act as a leaving group in nucleophilic substitution reactions. clockss.org For instance, 1-hydroxyindoles have been shown to react with indole in formic acid, where the hydroxy group is displaced by the indole nucleophile in an unprecedented SN2 reaction on the indole nitrogen. clockss.org This suggests that the N-1 amine of this compound could potentially be transformed or displaced. Other potential transformations include oxidative or reductive cleavage of the N-N bond, though specific examples for this exact substrate are not prevalent. Photocatalytic methods have been shown to induce homolytic cleavage of N-N bonds in other heterocyclic systems. researchgate.net

Amine Reactions: Acylation, Alkylation, and Condensation Reactions

Transformations of the 5-Benzyloxy Group

The benzyloxy group is a common protecting group for phenols and alcohols in organic synthesis due to its relative stability to a wide range of conditions and its susceptibility to selective cleavage.

The primary transformation of the 5-benzyloxy group is its removal (debenzylation) to yield the corresponding 5-hydroxyindole (B134679). This is a crucial step in the synthesis of many biologically active indole derivatives. The most common methods for debenzylation are:

Catalytic Hydrogenation : This is the most common method, involving the reaction of the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean and efficient, yielding the phenol (B47542) and toluene (B28343) as a byproduct.

Acid-Mediated Cleavage : Strong acids can also cleave the benzyl (B1604629) ether bond.

| Reaction | Reagents and Conditions | Outcome | Reference |

| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., Ethanol (B145695), THF) | Cleavage to 5-hydroxyindole and toluene | |

| Acid-Mediated Cleavage | Strong Acid (e.g., HBr, TFA) | Cleavage to 5-hydroxyindole and benzyl bromide |

This deprotection strategy unmasks the phenol functionality, which can then be used for further derivatization, such as O-alkylation or conversion to esters.

Catalytic Hydrogenolysis for Selective Deprotection to Hydroxyl

Catalytic hydrogenolysis is a key transformation for the benzyloxy group in indole derivatives, serving as a reliable method for deprotection to reveal a reactive hydroxyl group. This reaction is pivotal for creating intermediates used in the synthesis of more complex molecules. The process typically involves the cleavage of the C–O bond of the benzyl ether.

The reaction is commonly carried out using a palladium on carbon (Pd/C) catalyst. Various hydrogen sources can be employed, including hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium formate. The debenzylation of 5-(benzyloxy)indole derivatives proceeds under mild conditions, often at room temperature, to yield the corresponding 5-hydroxyindole. sigmaaldrich.com The general mechanism for this deprotection involves two main steps: the catalytic hydrogenolysis of the benzyl ether to produce toluene and an unstable carbamic acid intermediate, which then decomposes to yield the unprotected amine and carbon dioxide. taylorfrancis.com Mechanistically, the process begins with the adsorption of the hydrogen source onto the palladium catalyst surface, followed by the cleavage of the C–O benzyl bond.

| Substrate Type | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzo[e]indole Derivative | 10% Pd/C, Ammonium Formate | THF/Methanol | Room Temperature, 2-3 hours | 5-Hydroxy derivative | 90% | |

| 5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole | Pd/C, H₂ | Not specified | Standard hydrogenation | Phenolic derivative | Not specified | |

| Cbz-protected amino acid | 5% Pd/C, H₂ | Alcoholic solvent | Stirred under H₂ | Deprotected amino acid | High | taylorfrancis.com |

Reactivity of the Benzyl Ether Linkage

The benzyl ether linkage at the 5-position of the indole ring is a versatile protecting group primarily because of its specific reactivity. Besides the widely used catalytic hydrogenolysis, this linkage can also be cleaved under other conditions.

Acid-mediated cleavage is an alternative method for debenzylation. This reaction pathway involves the protonation of the ether oxygen atom by a strong acid. This protonation event destabilizes the benzyl group, making the C-O bond susceptible to cleavage and facilitating its elimination to form the phenol. The choice between catalytic hydrogenolysis and acid-mediated cleavage allows for strategic deprotection in multi-step syntheses, depending on the compatibility of other functional groups present in the molecule. The formation of benzyl ethers can be achieved using reagents like 2-benzyloxy-1-methylpyridinium triflate, which releases an electrophilic benzyl species under neutral conditions, highlighting the electrophilic nature of the benzyl group during ether formation. beilstein-journals.org

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of the reactions that indol-1-amines undergo is crucial for designing efficient and selective synthetic routes.

Detailed Reaction Mechanisms in Indole Formation and Derivatization

The synthesis of the core indole structure can be achieved through various established methods. The Leimgruber-Batcho indole synthesis, for instance, proceeds from an o-nitrotoluene derivative which is reacted with a dimethylformamide acetal (B89532) to form a nitroenamine, followed by reductive cyclization to yield the indole ring. researchgate.net Other classical methods like the Fischer, Bischler, and Hemetsberger syntheses are also commonly employed for constructing substituted indole frameworks. chim.it

Once the indole nucleus is formed, the N-amino group enables unique derivatization pathways. A significant transformation is the indolyl 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives, a reaction class closely related to N-aminoindoles. nih.govrsc.org In-depth mechanistic studies have revealed that this reaction can proceed through two concurrent pathways: a concerted mechanism and a dissociative mechanism. nih.govrsc.org The dominant pathway can be influenced by the electronic properties of the substituents on the indole system. nih.gov

Another key reaction of 1H-indol-1-amines is their participation in annulation reactions. For example, a chiral phosphoric acid-catalyzed [4+1] annulation with ketoaldehydes has been developed. rsc.org The proposed mechanism for this transformation involves a sequence of condensation, cyclization, and isomerization steps to form complex chiral isoindolinones. rsc.org

Understanding Regioselectivity and Stereoselectivity in Complex Syntheses

Achieving high levels of regioselectivity and stereoselectivity is a central goal in the synthesis of complex molecules derived from this compound.

Regioselectivity: The substitution pattern on the indole ring significantly influences the regiochemical outcome of reactions. In the allylation of indoles, for example, the reaction can occur at the N1 position or the C3 position. The presence of electron-withdrawing groups on the indole ring tends to favor N-allylation over C3-allylation. nih.gov Conversely, 5-(benzyloxy)indole can undergo regio- and stereoselective C-3 alkenylation with α,β-unsaturated aldehydes in the presence of a morpholine (B109124) catalyst. sigmaaldrich.com

Stereoselectivity: The development of stereoselective reactions is critical for producing enantiomerically pure compounds.

Atroposelective Annulation: A notable example is the chiral phosphoric acid-catalyzed atroposelective [4+1] annulation of 1H-indol-1-amines, which yields isoindolinones with both central and axial chirality in high enantioselectivities and diastereoselectivities. rsc.org

Enantioselective Alkylation: In the synthesis of pyrazinoindolones, the alkylation of a 5-benzyloxy-1H-indole-2-carboxylic acid ester with chiral 5-substituted sulfamidates proceeds with an inversion of configuration at the chiral center, achieving an enantiomeric excess greater than 98%. mdpi.com

Diastereoselective Formation: The synthesis of the antibiotic indolmycin (B1671932) showcases a diastereoselective oxazolone (B7731731) ring formation step, which proceeds without epimerization at the C5 position. pharm.or.jp

| Reaction Type | Substrates | Key Features | Selectivity Outcome | Reference |

|---|---|---|---|---|

| [4+1] Annulation | 1H-Indol-1-amines, Ketoaldehydes | Chiral phosphoric acid catalyst | Atroposelective, high ee and dr | rsc.org |

| N-Allylation | Indoles, Allylic carbonates | Iridium catalyst, electron-withdrawing groups on indole | Regioselective (N1 vs C3), Enantioselective | nih.gov |

| Alkylation | Indole ester, Chiral sulfamidates | Inversion of configuration | Enantioselective (>98% ee) | mdpi.com |

| Oxazolone Ring Formation | Indolyl hydroxy ester, Guanidine | Diastereoselective cyclization | No epimerization at C5 | pharm.or.jp |

Isotope Labeling Studies for Elucidating Reaction Pathways

Isotope labeling is a powerful tool for unraveling complex reaction mechanisms by tracing the path of atoms throughout a transformation. nih.gov

In the study of the indolyl 1,3-heteroatom transposition (IHT), extensive ¹⁸O-labeling experiments were fundamental. nih.govrsc.org By labeling the carbonyl oxygen of the acyl N-hydroxyindole precursors, researchers were able to demonstrate the existence of two competing mechanisms—concerted and dissociative—and show how electronic perturbations could shift the balance between them. nih.govrsc.org

Similarly, in the atroposelective [4+1] annulation of 1H-indol-1-amines, isotopic studies using D₂O and H₂¹⁸O were employed to probe the reaction pathway. rsc.org The incorporation of deuterium (B1214612) and ¹⁸O into the isoindolinone products provided direct evidence for the proposed mechanism, which involves a cascade of condensation, enantio-determining cyclization, and isomerization. rsc.org These studies are essential for moving beyond simple reaction observation to a deeper, predictive understanding of chemical reactivity. nih.gov

Derivatization Strategies for Structural Diversification of 5 Benzyloxy 1h Indol 1 Amine

Diversification at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring is a key site for introducing structural diversity. Its nucleophilic character allows for a range of functionalization reactions.

The N-1 position of the indole nucleus can be readily functionalized through the attachment of a wide array of substituents, including alkyl, aryl, and heterocyclic groups. This modification is a common strategy to modulate the electronic and steric properties of the molecule, which can significantly influence its biological activity.

N-Alkylation: The introduction of alkyl groups at the N-1 position is a fundamental derivatization technique. For instance, N-methylation of the indole ring has been achieved to create derivatives like N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine. acs.orgresearchgate.net This type of modification can alter the compound's lipophilicity and metabolic stability. Palladium-catalyzed N-alkylation reactions, using chiral ligands, can provide enantiomerically enriched products. nih.gov Alkylation can also be achieved using reagents like 1,3-dichloropropene. nih.gov

N-Arylation: The attachment of aryl groups to the N-1 position can introduce significant steric bulk and opportunities for π-π stacking interactions with biological targets. Palladium-catalyzed cross-coupling reactions are a powerful tool for N-arylation. mdpi.comresearchgate.netmdpi.com These reactions often employ aryl halides or their equivalents and can tolerate a variety of functional groups. mdpi.comresearchgate.net

Table 1: Examples of N-1 Substituted 5-(Benzyloxy)-1H-indole Derivatives

| Derivative Name | N-1 Substituent | Synthetic Method | Reference |

|---|---|---|---|

| N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine | Methyl | N-methylation | acs.orgresearchgate.net |

| 2-[5-(Benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide | Imidazolylacetamide | Linker-mediated attachment | smolecule.com |

| 5-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole | Phenylsulfonyl | Sulfonylation | google.comnih.gov |

| 4-(5-(Benzyloxy)-1H-indol-1-yl)-1,3-dioxolan-2-one | 1,3-dioxolan-2-one | Nucleophilic addition | mdpi.com |

The amino group at the N-1 position can be readily converted into amides, ureas, and carbamates, providing access to a diverse range of derivatives with varying electronic and hydrogen-bonding properties.

Amide Formation: Amide bond formation is a robust and widely used reaction in medicinal chemistry. fishersci.itresearchgate.netacs.org The reaction of the N-1 amine with carboxylic acids or their activated derivatives (e.g., acyl chlorides) yields the corresponding amides. Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to facilitate this transformation. rsc.orgluxembourg-bio.com

Urea (B33335) Formation: Ureas can be synthesized by reacting the N-1 amine with isocyanates. google.comrsc.org This reaction is generally high-yielding and provides a straightforward method for introducing a variety of substituents. For instance, reaction with an isocyanate can yield a substituted urea derivative. google.com The resulting urea moiety can act as a hydrogen bond donor and acceptor, influencing the compound's interaction with biological targets.

Carbamate (B1207046) Formation: Carbamates are typically formed by the reaction of the N-1 amine with chloroformates or by other methods such as reaction with a suitable carbonate in the presence of a base. rsc.orgnih.gov The carbamate functional group can serve as a bioisostere for amides and esters, offering a means to modulate physicochemical properties such as solubility and metabolic stability. For example, tert-butoxycarbonyl (Boc) protected amines are a form of carbamate. nih.gov

Table 2: Amide, Urea, and Carbamate Derivatives at N-1

| Derivative Type | Reagent | Key Features | Reference |

|---|---|---|---|

| Amide | Carboxylic acid + Coupling agent (e.g., EDCI/HOBt) | Robust formation, diverse R-groups possible. | rsc.orgluxembourg-bio.com |

| Urea | Isocyanate | High-yielding, introduces H-bond donors/acceptors. | google.comrsc.org |

| Carbamate | Chloroformate or Carbonate | Bioisostere for amides/esters, modulates physicochemical properties. | rsc.orgnih.gov |

Attachment of Various Alkyl, Aryl, and Heterocyclic Moieties

Functionalization of the Indole Benzene (B151609) Ring (Positions 4, 6, 7)

The benzene portion of the indole ring, while generally less reactive than the pyrrole (B145914) ring, can be functionalized through various synthetic methods, allowing for further structural diversification.

The electron-donating nature of the benzyloxy group at the 5-position influences the regioselectivity of electrophilic aromatic substitution reactions on the indole's benzene ring. The bromine atom's electronegativity can direct electrophilic substitutions to the 4- and 6-positions. vulcanchem.com For instance, nitration of the indole ring can occur at the 4 or 6 positions. vulcanchem.com

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the indole's benzenoid ring. acs.orgeie.gr These reactions, such as Suzuki-Miyaura and Sonogashira couplings, typically require a halide or triflate at one of the ring positions (4, 6, or 7) to proceed. vulcanchem.com This approach allows for the introduction of a wide variety of aryl, heteroaryl, and alkenyl groups, significantly expanding the chemical diversity of the scaffold.

Electrophilic Substitutions on the Benzyloxy-Substituted Indole System

Functionalization at the Indole Pyrrole Ring (Positions 2, 3)

The pyrrole ring of the indole nucleus is electron-rich and thus susceptible to electrophilic attack and other functionalization reactions, particularly at the C2 and C3 positions.

The C3 position of the indole is highly nucleophilic and readily undergoes electrophilic substitution. For example, Friedel-Crafts type acylation can occur predominantly at the C2-position under certain conditions. The C3 position can also be functionalized through reactions like the Pictet-Spengler reaction or by introducing substituents that can then be further modified. For instance, a piperidin-4-yl group can be attached at the C3-position.

The C2 position can be functionalized, for example, by introducing a carbohydrazide (B1668358) moiety. vulcanchem.com This allows for the synthesis of derivatives such as 5-(benzyloxy)-1H-indole-2-carbohydrazide. vulcanchem.com C-H functionalization of indoles can also be achieved using photoredox catalysis with iodonium (B1229267) ylides. rsc.org

C-2 and C-3 Functionalization via Directed Reactions

The indole nucleus, particularly the pyrrole ring, is inherently reactive towards electrophiles, with the C-3 position being the most nucleophilic and typically the primary site of substitution. chim.it However, directed reactions allow for selective functionalization at either the C-2 or C-3 position, and even at the less reactive C-4 position of the benzene ring. nih.govacs.org

Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing substituents at specific positions. nih.govacs.org For instance, the use of a directing group on the indole nitrogen can steer electrophilic substitution to the C-2 position. chim.itnih.gov When the C-3 position is blocked, electrophilic substitution is directed to the C-2 position. chim.it

In the case of free (NH) indoles, the presence of a carbonyl-containing group, such as a formyl or acetyl group, at the C-3 position can direct C-H activation. nih.govacs.org For example, a formyl group at C-3 has been shown to direct arylation to the C-4 position in the presence of a palladium catalyst. nih.govacs.org Interestingly, under similar conditions, a 3-acetylindole (B1664109) can undergo a domino C-4 arylation followed by a migration of the acetyl group to the C-2 position. nih.govacs.org This reactivity highlights the intricate control that can be exerted over the functionalization of the indole core.

Furthermore, functionalization of indole-3-carboxylic acids or their corresponding methyl esters with aryl iodides using a palladium catalyst system can lead to decarboxylation and subsequent C-2 arylation. nih.govacs.org These directed strategies provide access to a variety of C-2 and C-4 substituted indoles, which would be challenging to obtain through classical electrophilic substitution reactions.

Table 1: Directed Functionalization Reactions on Indole Scaffolds

| Directing Group at C-3 | Reaction Conditions | Outcome |

| Formyl | Pd(OAc)₂, AgOAc, HFIP, TFA | C-4 arylation |

| Acetyl | Pd(OAc)₂, AgOAc, HFIP, TFA | C-4 arylation followed by C-2 acetyl migration |

| Carboxylic acid/ester | Pd(OAc)₂, AgOAc, HFIP, TFA | Decarboxylation followed by C-2 arylation |

Data derived from studies on various substituted indoles and may be applicable to 5-(benzyloxy)-1H-indol-1-amine derivatives. nih.govacs.org

Introduction of Diverse Chemical Groups (e.g., carbonyl, alkyl, amino, thiocarbazide)

The versatility of the this compound scaffold is further enhanced by the ability to introduce a wide range of chemical groups, thereby modulating its physicochemical properties.

Carbonyl Group Introduction: The carbonyl group (C=O) is a key functional group in organic chemistry that can be introduced through various methods. libretexts.orgwikipedia.org For instance, Friedel-Crafts acylation can introduce an acyl group, which contains a carbonyl, onto the indole ring.

Alkylation: Alkyl groups can be introduced at various positions of the indole ring. Friedel-Crafts alkylation is a classic method, though it can be prone to polysubstitution. More controlled alkylations can be achieved. For example, the alkylation of indoles with certain alcohols can be catalyzed by iridium complexes. uniurb.it Palladium-catalyzed alkylation of indoles with allylic alcohols has also been reported. mdpi.com The N-H of the indole can be alkylated under basic conditions. mdpi.com

Amino Group Introduction: The introduction of an amino group can be achieved through several synthetic routes. Reductive amination of a corresponding carbonyl compound is a common method. The Chan-Lam amination provides a route for the formation of C-N bonds using boronic acids and a copper catalyst. acs.org

Thiocarbazide Introduction: Thiosemicarbazide derivatives can be synthesized from the parent indole. nih.govjocpr.commdpi.com A common method involves the reaction of an indole-3-carbaldehyde derivative with a thiosemicarbazide. rsc.org This reaction forms a thiosemicarbazone, which contains the thiocarbazide moiety. These derivatives are of interest due to their biological activities. mdpi.comrsc.org

Table 2: Examples of Introduced Chemical Groups and Synthetic Methods

| Chemical Group | Synthetic Method | Reagents/Catalysts |

| Carbonyl | Friedel-Crafts Acylation | Acyl halide, Lewis acid |

| Alkyl | Iridium-catalyzed alkylation | [Cp*IrCl₂]₂, Cs₂CO₃ |

| Alkyl | Palladium-catalyzed allylation | Pd complex |

| Amino | Reductive Amination | Carbonyl precursor, NH₃, reducing agent |

| Amino | Chan-Lam Amination | Boronic acid, Cu catalyst |

| Thiocarbazide | Thiosemicarbazone formation | Indole-3-carbaldehyde, thiosemicarbazide |

Orthogonal Protecting Group Strategies in Multi-Step Syntheses

In the multi-step synthesis of complex molecules derived from this compound, the use of protecting groups is essential to ensure chemoselectivity. wikipedia.org Orthogonal protecting group strategies are particularly powerful, as they allow for the selective removal of one protecting group in the presence of others by using different deprotection conditions. wikipedia.org

A common orthogonal strategy in peptide synthesis, which can be applied to indole derivatives, is the combination of the Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups. sigmaaldrich.comiris-biotech.de The Fmoc group is base-labile and is typically removed with piperidine (B6355638), while the Boc group is acid-labile and is removed with acids like trifluoroacetic acid (TFA). wikipedia.orgsigmaaldrich.comiris-biotech.de

The benzyloxy group present in the parent compound is itself a protecting group for the phenol (B47542) functionality. wikipedia.org It is stable to a range of conditions but can be removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). wikipedia.org This allows for the selective deprotection of the 5-hydroxyl group at a later stage in the synthesis.

Other protecting groups that offer orthogonal deprotection include:

Benzyl (B1604629) (Bn) esters: Removed by hydrogenolysis. wikipedia.org

tert-Butyl (tBu) ethers and esters: Cleaved by strong acids. wikipedia.org

Carbobenzyloxy (Cbz) group: Used for protecting amines and is removable by hydrogenolysis. organic-chemistry.org

The selection of an appropriate set of orthogonal protecting groups is crucial for the successful synthesis of complex derivatives. For instance, a synthetic route might involve an acid-labile Boc group on an amino function, a base-labile Fmoc group on another, and the hydrogenolysis-labile benzyloxy group on the indole's 5-position. This allows for sequential and selective deprotection and further functionalization at each site.

Table 3: Common Orthogonal Protecting Groups and Their Cleavage Conditions

| Protecting Group | Functional Group Protected | Cleavage Conditions |

| Benzyloxy (OBn) | Hydroxyl | Hydrogenolysis (H₂, Pd/C) wikipedia.org |

| tert-Butyloxycarbonyl (Boc) | Amine, Hydroxyl | Strong Acid (e.g., TFA) wikipedia.org |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) wikipedia.orgsigmaaldrich.com |

| Carbobenzyloxy (Cbz) | Amine | Hydrogenolysis (H₂, Pd/C) organic-chemistry.org |

| Benzyl (Bn) ester | Carboxylic acid | Hydrogenolysis (H₂, Pd/C) wikipedia.org |

Theoretical and Computational Studies on 5 Benzyloxy 1h Indol 1 Amine and Analogues

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing organic molecules like 5-(Benzyloxy)-1H-indol-1-amine. aps.orgresearchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G or higher, are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate various electronic properties. imist.ma

Studies on related benzyloxyindoles and other substituted indoles demonstrate that DFT is effective in predicting bond lengths, bond angles, and dihedral angles. africaresearchconnects.com For instance, the geometry of the indole (B1671886) ring and the orientation of the benzyloxy substituent can be precisely modeled. The electron-donating nature of the benzyloxy group influences the electron density across the indole scaffold. This modification of the electronic structure is critical for predicting the molecule's reactivity, particularly in electrophilic substitution reactions common to the indole ring.

Table 1: Representative Optimized Geometrical Parameters for an Indole Analogue Core Structure (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.38 | ||

| N1-C2 | 1.37 | C2-N1-C7a | 108.5 |

| C4-C5 | 1.40 | C4-C5-C6 | 120.1 |

| C5-O | 1.36 | C4-C5-O | 115.0 |

| O-CH₂ | 1.43 | C5-O-CH₂ | 118.2 |

| C4-C5-O-CH₂ |

Note: This table presents hypothetical yet representative data based on typical DFT calculations for substituted indoles. Actual values for this compound would require specific calculation.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comirjweb.com

For indole analogues, the HOMO is typically localized on the electron-rich indole π-system, while the LUMO is distributed across the aromatic rings. The presence of a benzyloxy group at the C5 position is expected to raise the energy of the HOMO, making the molecule a better electron donor.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). imist.ma

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for a 5-Alkoxy-Indole Analogue

| Parameter | Value (eV) |

| EHOMO | -5.80 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.60 |

| Electronegativity (χ) | 3.50 |

| Chemical Hardness (η) | 2.30 |

| Electrophilicity Index (ω) | 2.66 |

Note: Data for HOMO and LUMO are from the analogue 5-Ethoxy-6-methoxy-1H-indole. Reactivity descriptors are calculated based on these values using the formulas: χ = -(EHOMO+ELUMO)/2; η = (ELUMO-EHOMO)/2; ω = χ²/2η. These values serve as an approximation for discussion.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Mechanistic Probing via Computational Chemistry

Computational chemistry is a powerful asset for elucidating the step-by-step sequence of events in a chemical reaction. numberanalytics.com It allows for the characterization of transient species like transition states and intermediates, which are fundamental to understanding reaction mechanisms. acs.orge3s-conferences.org

By mapping the potential energy surface of a reaction, computational methods can identify the most favorable reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which separates reactants from products. e3s-conferences.org The structure and energy of the TS provide critical information about the reaction's feasibility and selectivity. e3s-conferences.org

For example, in palladium-catalyzed reactions involving indole derivatives, DFT calculations have been used to elucidate complex mechanisms, such as those involving a 1,3-palladium migration. researchgate.net Such studies can rationalize why a particular product is formed over others by comparing the energy barriers of competing pathways. e3s-conferences.orgresearchgate.net For a hypothetical reaction involving this compound, one could computationally model various potential pathways, calculate the transition state energies for each, and thus predict the most likely reaction outcome.

The energy barrier determined from the transition state calculation (activation energy, ΔG‡) can be used within the framework of Transition State Theory (TST) to estimate the rate constant of a reaction. uio.no This provides a quantitative link between the computed potential energy surface and the experimentally observable reaction kinetics.

Table 3: Hypothetical Activation Energies for a Multi-Step Reaction

| Reaction Step | Transition State | Activation Energy (ΔG‡, kcal/mol) |

| Reactant → Intermediate 1 | TS1 | +15.2 |

| Intermediate 1 → Intermediate 2 | TS2 | +21.5 |

| Intermediate 2 → Product | TS3 | +12.8 |

Note: This table illustrates how computational kinetics can identify the rate-limiting step (the one with the highest activation energy, here Step 2) in a reaction sequence. The values are representative.

Many biochemical and chemical reactions involving indole derivatives are characterized by the coupled movement of electrons and protons, a process known as Proton-Coupled Electron Transfer (PCET). chemrxiv.orgnih.gov Computational studies are essential for distinguishing between different PCET mechanisms, such as whether the electron and proton transfer in a single concerted step or in separate, sequential steps. frontiersin.orgfrontiersin.org

Investigations into the mechanism of enzymes like indoleamine 2,3-dioxygenase, which acts on indole-containing substrates, have utilized computational methods to probe these fundamental steps. acs.org Some computational and experimental data suggest that for certain dioxygenase reactions, the deprotonation of the indole nitrogen does not occur, challenging earlier proposed mechanisms that involved an active-site base. acs.org Instead, pathways involving direct oxygen attack on the indole ring are considered. acs.org Distinguishing between a stepwise one-electron, one-proton transfer and a concerted two-electron transfer can be achieved by analyzing the potential energy surfaces and characterizing the relevant intermediates and transition states. frontiersin.org

Computational Kinetics for Rate Constant Evaluation

Molecular Modeling and Simulation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for hypothesizing the interaction between a ligand, such as an indolamine derivative, and its target receptor.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous structures provides significant insights. For instance, derivatives of 4-benzyloxyindole-2-carboxylic acid have been synthesized and subjected to molecular docking studies against bacterial proteins like FabH transferase. connectjournals.com These studies revealed favorable binding energies, suggesting that the benzyloxyindole scaffold can effectively occupy the active sites of protein targets. connectjournals.com Similarly, other indole derivatives have been modeled against targets like monoamine oxidases (MAO-A and MAO-B), where the indole ring participates in crucial π-π stacking interactions with tyrosine residues and the FAD cofactor within the enzyme's aromatic cavity. nih.gov

Table 1: Representative Molecular Docking Data for Indole Analogues

| Indole Analogue Class | Protein Target | Key Interacting Residues (Hypothesized/Observed) | Observed/Predicted Binding Affinity Range |

|---|---|---|---|

| 4-Benzyloxyindole-2-carboxamides | FabH (bacterial) | Not specified | -6.40 to -10.51 kcal/mol connectjournals.com |

| Indole-based MAO Inhibitors | MAO-A | Tyr407, Tyr444 nih.gov | K_i in nanomolar range nih.gov |

| 5-Indolylmethylen-thioxothiazolidinones | E. coli MurB | Tyr157, Lys261, Ser228 mdpi.com | -8.9 to -9.9 kcal/mol mdpi.com |

| 5-Indolylmethylen-thioxothiazolidinones | C. albicans Lanosterol 14a-demethylase | Heme group mdpi.com | -8.9 to -10.1 kcal/mol mdpi.com |

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time, offering critical information on conformational flexibility and the stability of ligand-receptor complexes. wikipedia.org For complex molecules like this compound and its analogues, MD simulations can reveal how the molecule behaves in a dynamic environment, such as in solution or when bound to a protein. nih.gov

Simulations on N-aryl-substituted 1-aminoindoles have been used to investigate relaxation pathways after photoexcitation. rsc.org These studies show that upon excitation, the molecule rapidly decays to the S1 state, where it relaxes into charge-transfer minima characterized by specific torsional angles of the amino-phenyl and amino-indole groups. rsc.org The geometric relaxation involves nearly synchronous twisting and planarization motions, highlighting the dynamic interplay between different parts of the molecule. rsc.org

For benzyloxy-substituted indolines, MD simulations are crucial for understanding the stability of their complexes with protein targets. nih.gov In studies of indole inhibitors with MAO-A, MD simulations showed that potent inhibitors form stable hydrogen bonds with the FAD cofactor, whereas complexes with the non-target MAO-B were highly unstable during the simulation. nih.gov This demonstrates the power of MD in explaining inhibitor selectivity. For this compound, an MD simulation would be expected to show significant flexibility in the benzyloxy group's torsion angle, while the core indole structure maintains its planarity. The N-amino group's dynamics would also be of key interest, as its conformational state could dictate its ability to act as a hydrogen bond donor or acceptor. researcher.life

Molecular Docking for Ligand-Receptor Interaction Hypotheses

Prediction of Spectroscopic Properties through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules, providing a means to validate experimental data and understand electronic structure. chemrxiv.orgnih.gov The spectroscopic characteristics of indole derivatives are heavily influenced by substituents on both the five- and six-membered rings. chemrxiv.org

Time-dependent DFT (TD-DFT) is commonly employed to predict UV-visible absorption spectra. researchgate.net For indole and its derivatives, calculations can accurately predict the energies of the optically active La and Lb excited states. nih.gov Studies show that substituents significantly alter these states; electron-withdrawing groups, for example, can lead to increased absorption on the first excited state, which may enhance fluorescence quantum yield. nih.gov For this compound, the electron-donating nature of the alkoxy group at position 5 and the amino group at position 1 would be expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted indole. chemrxiv.org

Computational methods are also used to predict NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.gov While experimental data for 6-(benzyloxy)indoline (B8659382) is limited, predictions based on analogues suggest characteristic NMR signals for the benzyloxy group's methylene (B1212753) protons (-OCH₂-) around δ 5.15 ppm and IR stretching vibrations for the ether C-O-C bond near 1250 cm⁻¹. vulcanchem.com DFT calculations at levels like B3LYP/6-311G(d,p) have been successfully used to determine the structural parameters and reactivity descriptors for related amino-benzophenone derivatives, with the results showing good agreement with experimental findings. chemrevlett.com

Table 2: Computationally Predicted Electronic Properties for Indole and Analogues

| Compound | Computational Method | Property | Predicted Value (eV) |

|---|---|---|---|

| Indole | CAM-B3LYP | First Ionization Energy acs.org | 7.9 |

| Propolisbenzofuran B | B3LYP/6–311++G(d,p) | HOMO Energy nih.gov | -6.075 |

| Propolisbenzofuran B | B3LYP/6–311++G(d,p) | LUMO Energy nih.gov | -2.343 |

| Propolisbenzofuran B | B3LYP/6–311++G(d,p) | HOMO-LUMO Gap nih.gov | 3.732 |

Studies on Substituent Effects and Electronic Modulation of Indolamine Reactivity

The electronic properties and reactivity of the indolamine core are profoundly influenced by the nature and position of substituents. d-nb.info Computational studies using DFT can quantify these effects by analyzing parameters such as HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potential (MEP) maps. researchgate.net

The reactivity of tryptamine (B22526) and other indolamines as free radical scavengers has been studied computationally. acs.org These studies reveal that the indole ring's nitrogen atom is a primary site for hydrogen atom transfer (HAT), a key mechanism in antioxidant activity. acs.org The functional groups attached to the indole core modulate this reactivity. acs.org For this compound, both the N-amino group and the C5-benzyloxy group are electron-donating. This increased electron density on the indole ring is expected to lower the HOMO-LUMO gap, making the molecule more susceptible to electrophilic attack and potentially enhancing its reactivity. researchgate.net

Studies on various substituted indoles have shown that electron-donating groups (like -OCH₃, -NH₂) increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups (like -CN, -NO₂) lower the LUMO energy, making it a better electron acceptor. researchgate.netmdpi.com The molecular electrostatic potential (MEP) provides a visual representation of this, indicating regions that are electron-rich (negative potential) and susceptible to electrophilic attack, versus electron-poor regions (positive potential) that are prone to nucleophilic attack. chemrevlett.comresearchgate.net For an analogue like 5-methoxyindole, the MEP would show a region of negative potential around the aromatic system, enhanced by the methoxy (B1213986) group. The introduction of the N-amino group in this compound would further increase the electron density and nucleophilicity of the indole ring system.

Advanced Spectroscopic Analysis for Structural and Electronic Elucidation

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic structure of molecules, providing insights into the energy levels of the indole (B1671886) chromophore and its sensitivity to substituent effects.

The UV absorption spectrum of indole is characterized by two low-energy electronic transitions, designated as ¹Lₐ and ¹Lₑ. nih.gov These transitions are sensitive to the polarity of the solvent and to the electronic nature of substituents on the indole ring. core.ac.uknih.gov The ¹Lₐ transition is particularly sensitive to the environment, while the ¹Lₑ transition is less affected. nih.gov

Table 2: UV-Vis Absorption Data for a Related 5-Benzyloxyindole (B140440) Derivative

| Compound | Key Absorption Band 1 (λₘₐₓ) | Key Absorption Band 2 (λₘₐₓ) | Key Absorption Band 3 (λₘₐₓ) | Reference |

|---|---|---|---|---|

| Platinum(IV) complex with 5-benzyloxyindole-3-acetic acid (P-5B3A) | ~204 nm | ~279 nm | ~300-310 nm (weak) | mdpi.com |

The fluorescence properties of indole derivatives are widely studied due to their use as intrinsic probes in biological systems. core.ac.uk The fluorescence emission is highly sensitive to the local environment and substitution pattern. Generally, a bathochromic shift in the fluorescence emission maximum is observed when moving to a more polar solvent. core.ac.uk

Fluorescence anisotropy measurements provide information about the relative orientation of the absorption and emission transition dipole moments. nih.gov In indoles, where the ¹Lₐ and ¹Lₑ transitions can overlap, anisotropy can help resolve the relative contribution of each state to the fluorescence emission. nih.gov Studies on indole derivatives immobilized in polymer films show high fluorescence anisotropy values, suggesting that the fluorophores are effectively immobilized. mdpi.com The temporal dependence of fluorescence can be characterized by its excited-state lifetime (τբ) and rotational diffusion time (τᵣₒₜ). rsc.org For indole in viscous solvents, the excited-state lifetime has been shown to depend on the excitation wavelength, which is explained by non-radiative relaxation transitions between vibronic excited states. rsc.org

Table 3: Typical Fluorescence Properties of Substituted Indoles

| Parameter | Typical Observation for Indole Derivatives | Information Gained | Reference |

|---|---|---|---|

| Emission Spectrum | Broad, structureless band in polar solvents; exhibits bathochromic shift with increasing solvent polarity. | Nature of the emitting state (¹Lₐ vs. ¹Lₑ) and solvent-fluorophore interactions. | core.ac.uknih.gov |

| Excitation Anisotropy | Value changes across the absorption band, indicating contributions from multiple electronic transitions (¹Lₐ and ¹Lₑ). | Relative orientation of transition dipoles; helps resolve overlapping transitions. | nih.govmdpi.com |

| Emission Anisotropy | High values in rigid media (e.g., polymer films), indicating restricted molecular motion. | Rotational mobility of the fluorophore. | mdpi.com |

| Excited-State Lifetime (τբ) | Can be dependent on excitation wavelength. | Kinetics of radiative and non-radiative decay pathways. | rsc.org |

Analysis of Electronic Transitions (1La and 1Lb) and Their Sensitivity to Substituents

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for 5-(Benzyloxy)-1H-indol-1-amine itself is not publicly available, analysis of closely related structures provides significant insight into its expected molecular conformation and packing.

Table 4: Crystallographic Data for the Related Compound 4-Benzyloxyindole (B23222)

| Parameter | Value / Observation | Reference |

|---|---|---|

| Systematic Name | 4-(Benzyloxy)-1H-indole | iucr.org |

| Molecular Formula | C₁₅H₁₃NO | iucr.org |

| Key Torsion Angle | C5-O1-C9-C10 = 179.3(2)° (anti conformation) | iucr.org |

| Key Intermolecular Interaction | N-H···O hydrogen bonding | researchgate.net |

| Crystal Packing Motif | Forms chains via hydrogen bonds. | researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of functionalized indoles is a cornerstone of organic chemistry, but traditional methods often involve multiple steps and significant waste. smolecule.com Future research on synthesizing 5-(Benzyloxy)-1H-indol-1-amine and its derivatives is expected to pivot towards greener and more efficient alternatives. Modern techniques such as microwave-assisted and ultrasound-assisted synthesis have already shown promise in accelerating reaction times and improving yields for related indole (B1671886) structures. smolecule.com

A particularly promising avenue is the use of catalytic "borrowing hydrogen" strategies. This redox-neutral approach allows for the direct C3-alkylation of indoles with stable amino alcohols, providing a more atom-economical route to tryptamine (B22526) derivatives. uniurb.it Adapting such single-step, modular methods could significantly streamline the synthesis of complex indolamines. uniurb.it The development of one-pot procedures, which combine multiple reaction steps (e.g., nitro reduction, intramolecular condensation, and alkylation) without isolating intermediates, also represents a key trend toward enhancing synthetic efficiency. mdpi.com

| Synthetic Approach | Description | Potential Advantages for Indolamine Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. | Rapid synthesis of precursors and final products; suitable for library generation. | smolecule.comnih.gov |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Employs ultrasonic waves to induce cavitation, enhancing reaction rates and efficiency. | Improved yields and rates, especially in heterogeneous reactions. | smolecule.com |

| Catalytic "Borrowing Hydrogen" | A redox-neutral process where a catalyst temporarily "borrows" hydrogen from an alcohol to form an electrophile in situ, which then reacts with a nucleophile (like indole). | High atom economy, reduced waste, use of stable starting materials (alcohols). | uniurb.it |

| One-Pot Multicomponent Reactions | Combining three or more reactants in a single vessel to form a final product that incorporates portions of all reactants. | Increased efficiency, reduced purification steps, rapid access to molecular diversity. | mdpi.comacs.org |

Exploration of Unconventional Reaction Mechanisms and Functionalization Pathways

Beyond improving existing routes, a significant research frontier lies in discovering and exploiting unconventional reaction mechanisms. For the indole core, transition-metal-catalyzed C–H bond functionalization has emerged as a powerful tool for forging new bonds at positions that are traditionally difficult to access. nih.gov While most C-H activation on the indole ring targets the C2 or C3 positions, future work could focus on developing directing-group strategies to selectively functionalize the benzenoid ring (C4-C7) of the 5-benzyloxyindole (B140440) scaffold, offering new vectors for molecular elaboration. nih.gov

Another emerging area is the use of dearomatization reactions, which convert flat aromatic systems into complex, three-dimensional structures. syr.edu Applying alkylative dearomatization to a this compound precursor could generate highly functionalized indolenine cores, providing access to novel molecular architectures. syr.edu Furthermore, understanding the intricate stepwise mechanism of dioxygen insertion by enzymes like Indoleamine 2,3-dioxygenase (IDO) can inspire new biomimetic oxidation strategies for the indole ring. acs.orgfrontiersin.org

Integration of Advanced Computational Chemistry with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is set to redefine the development of chemical processes. ielas.org For a target like this compound, computational tools can be applied at every stage, from initial design to mechanistic investigation. Quantum Mechanics/Molecular Mechanics (QM/MM) calculations and Molecular Dynamics (MD) simulations are increasingly used to elucidate complex reaction mechanisms, such as those in enzymatic indole oxidation or transition-metal catalysis. acs.orgfrontiersin.orgresearchgate.net These insights allow chemists to understand how inhibitors bind or how catalysts function, enabling the rational design of better experiments. frontiersin.org

Moreover, the rise of machine learning and artificial intelligence offers a paradigm shift in catalyst and reaction discovery. kao.com Neural Network Potentials, for instance, can screen virtual libraries of catalysts or reaction conditions at a speed thousands of times faster than traditional quantum calculations, dramatically accelerating the identification of optimal synthetic routes. kao.com This in silico screening reduces the number of required experiments, saving time and resources. kao.com

| Computational Technique | Application in Synthesis & Research | Potential Impact on this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Designing derivatives that can bind to specific biological targets (e.g., enzymes, receptors). | researchgate.netresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, electronically important part of a system (e.g., the active site) with quantum mechanics and the larger remainder with molecular mechanics. | Elucidating detailed reaction mechanisms for the synthesis or functionalization of the indole core. | acs.orgfrontiersin.org |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Understanding conformational changes, solvent effects, and binding stability of the molecule and its derivatives. | frontiersin.orgresearchgate.net |

| Neural Network Potential (NNP) | Uses machine learning to create a fast and accurate potential energy surface for chemical systems. | High-throughput virtual screening of catalysts and reaction conditions to predict optimal synthetic pathways. | kao.com |

Design of Next-Generation Indolamine Scaffolds for Diverse Academic Applications

The true potential of this compound lies in its use as a foundational scaffold for creating next-generation molecules. mdpi.com The concept of "scaffold-based design" involves using a core structure as a template for generating a library of diverse compounds. researchgate.netnih.gov By systematically modifying the benzyloxy group, the N-amine, or the indole ring itself, researchers can create new chemical probes, materials, and potential therapeutic leads. mdpi.com

For academic applications, derivatives could be designed as specific inhibitors for enzymes like cholinesterases or monoamine oxidases, which are relevant in neurodegenerative disease research. researchgate.netacs.org The indole scaffold is adept at interacting with biological targets, and strategic functionalization can tune this activity and selectivity. mdpi.commdpi.com In materials science, the inherent properties of the indole ring could be exploited in the design of novel polymers or functional materials. The principles used to design bioresorbable polymeric vascular scaffolds, which rely on carefully controlling the properties of polymer backbones, could be conceptually applied to new materials derived from functionalized indolamines. pcronline.com

| Scaffold Modification Site | Potential Modification | Target Academic Application | Reference |

|---|---|---|---|

| N-Amine Group | Alkylation, acylation, or incorporation into a heterocyclic ring. | Modulating physicochemical properties for drug-likeness; creating ligands for metal catalysis. | researchgate.net |

| Benzyloxy Group | Substitution on the phenyl ring (e.g., with halogens, methoxy (B1213986) groups); replacement with other aryl or alkyl ethers. | Fine-tuning electronic properties and binding interactions with biological targets. | acs.org |

| Indole C3 Position | Introduction of various side chains via alkylation or condensation reactions. | Mimicking tryptamine to probe biological systems; building block for complex natural product synthesis. | uniurb.it |

| Indole C2 Position | Introduction of aroyl or other functional groups. | Developing novel enzyme inhibitors (e.g., for IDO1). | frontiersin.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.